An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenothiazine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols for its characterization, and presents a plausible synthetic pathway and its established biological interactions through structured diagrams.
Physicochemical Properties
The physicochemical characteristics of 2-(Trifluoromethyl)phenothiazine are crucial for understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented below.
Table 1: Physicochemical Properties of 2-(Trifluoromethyl)phenothiazine
| Property | Value | Source |
| Molecular Formula | C₁₃H₈F₃NS | [1][2] |
| Molecular Weight | 267.27 g/mol | [1][2] |
| Appearance | White to light yellow to green powder/crystal | [3] |
| Melting Point | 188-192 °C | [1][3] |
| Boiling Point (Predicted) | 361.1 ± 42.0 °C | [1] |
| Solubility | Immiscible in water. Slightly soluble in DMSO and Methanol (B129727). | [1][4] |
| pKa (Predicted) | -2.60 ± 0.20 | [1] |
| LogP (Predicted) | 4.5 (XLogP3-AA) | PubChem |
Synthesis Pathway
The synthesis of 2-(Trifluoromethyl)phenothiazine can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination provides an efficient method for the formation of the C-N bond central to the phenothiazine (B1677639) core.
Caption: Plausible synthesis of 2-(Trifluoromethyl)phenothiazine.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of 2-(Trifluoromethyl)phenothiazine.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of crystalline 2-(Trifluoromethyl)phenothiazine.
Materials:
-
2-(Trifluoromethyl)phenothiazine sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
Ensure the 2-(Trifluoromethyl)phenothiazine sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 170 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range is the melting point of the sample. For a pure substance, this range should be narrow (0.5-2 °C).[5]
Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of 2-(Trifluoromethyl)phenothiazine in various solvents.
Materials:
-
2-(Trifluoromethyl)phenothiazine
-
Selected solvents (e.g., water, DMSO, methanol)
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of 2-(Trifluoromethyl)phenothiazine to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature orbital shaker (e.g., at 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to separate the excess solid from the solution.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 2-(Trifluoromethyl)phenothiazine in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility from the measured concentration and the dilution factor.[6][7]
Caption: Workflow for shake-flask solubility determination.
pKa Determination (Potentiometric Titration)
Objective: To experimentally determine the pKa of 2-(Trifluoromethyl)phenothiazine.
Materials:
-
2-(Trifluoromethyl)phenothiazine
-
Co-solvent (e.g., methanol or DMSO, due to low water solubility)
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Dissolve a precisely weighed amount of 2-(Trifluoromethyl)phenothiazine in a known volume of a co-solvent/water mixture.
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Begin stirring and allow the initial pH reading to stabilize.
-
Add the titrant (NaOH for an acidic substance, HCl for a basic substance) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. A derivative plot (ΔpH/ΔV vs. volume) can be used to accurately determine the equivalence point.[8][9][10]
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination (RP-HPLC Method)
Objective: To determine the octanol-water partition coefficient (LogP) of 2-(Trifluoromethyl)phenothiazine.
Materials:
-
2-(Trifluoromethyl)phenothiazine
-
A series of reference compounds with known LogP values
-
Reversed-phase HPLC system with a C18 column
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
-
UV detector
Procedure:
-
Prepare stock solutions of 2-(Trifluoromethyl)phenothiazine and the reference compounds in the mobile phase.
-
Inject each reference compound into the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the log(k) values of the reference compounds against their known LogP values.
-
Inject the 2-(Trifluoromethyl)phenothiazine sample and determine its retention time and calculate its log(k) value.
-
Determine the LogP of 2-(Trifluoromethyl)phenothiazine by interpolating its log(k) value on the calibration curve.[2][11][12]
Caption: Workflow for LogP determination by RP-HPLC.
Biological Activity and Signaling Pathways
Phenothiazines, including their trifluoromethylated derivatives, are known to exert their biological effects through multiple mechanisms. Their primary mode of action in the central nervous system is through the antagonism of dopamine (B1211576) D2 receptors. Additionally, they are known inhibitors of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. Recent studies have also highlighted the potential of phenothiazine derivatives as anticancer agents.[1][13]
Caption: Key signaling pathways modulated by 2-(Trifluoromethyl)phenothiazine.
References
- 1. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chm.uri.edu [chm.uri.edu]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 13. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
